molecular formula C24H17N3O B11085098 4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile

4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile

Cat. No.: B11085098
M. Wt: 363.4 g/mol
InChI Key: FEBMJCQALMBEDL-NTCAYCPXSA-N
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Description

4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile is a complex organic compound characterized by its quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl linkage.

    Final Coupling: The final step involves coupling the quinazoline derivative with 4-cyanobenzaldehyde under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Amine or alcohol derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound has shown promise in preclinical studies as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the quinazoline core and the ethenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

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Properties

Molecular Formula

C24H17N3O

Molecular Weight

363.4 g/mol

IUPAC Name

4-[(E)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]ethenyl]benzonitrile

InChI

InChI=1S/C24H17N3O/c1-17-6-13-20(14-7-17)27-23(15-12-18-8-10-19(16-25)11-9-18)26-22-5-3-2-4-21(22)24(27)28/h2-15H,1H3/b15-12+

InChI Key

FEBMJCQALMBEDL-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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